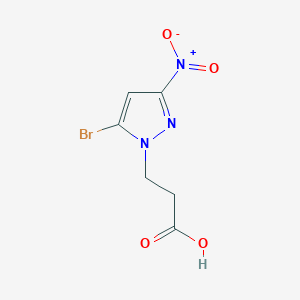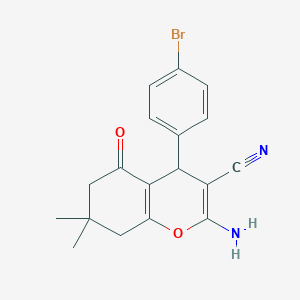![molecular formula C16H19N3O6S B11712029 diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as cyano, ethoxy, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Shares a similar thiophene core but lacks the cyano and ethoxy groups.
2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, diethyl ester: Another related compound with similar structural features.
Uniqueness
What sets 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in synthetic chemistry and material science applications.
Properties
Molecular Formula |
C16H19N3O6S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H19N3O6S/c1-5-23-14(20)10(8-17)18-19-13-11(15(21)24-6-2)9(4)12(26-13)16(22)25-7-3/h19H,5-7H2,1-4H3/b18-10+ |
InChI Key |
GJABWROVGKWFCI-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)



